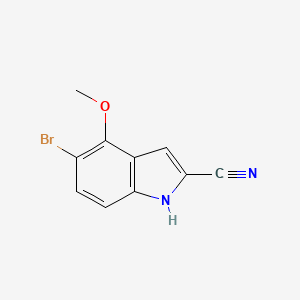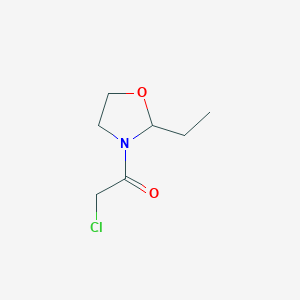
Methyl 4-amino-6-cyanonaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-6-cyanonaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene ring substituted with amino, cyano, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-cyanonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to introduce the amino group. Subsequent steps involve the introduction of the cyano group and esterification to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-6-cyanonaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
Methyl 4-amino-6-cyanonaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-6-cyanonaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-3-cyanonaphthalene-2-carboxylate
- Methyl 4-amino-5-cyanonaphthalene-2-carboxylate
- Methyl 4-amino-6-cyanonaphthalene-1-carboxylate
Uniqueness
Methyl 4-amino-6-cyanonaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
220300-02-7 |
|---|---|
Fórmula molecular |
C13H10N2O2 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
methyl 4-amino-6-cyanonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)10-5-9-3-2-8(7-14)4-11(9)12(15)6-10/h2-6H,15H2,1H3 |
Clave InChI |
UTWBQMZSBJPZGG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde](/img/structure/B13933564.png)

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)


![N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]](/img/structure/B13933581.png)



![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)

